Physical Property vs. Carboxylic Acid Analog
The physical properties of 2,2-dimethyl-3-oxobutanethioic S-acid are measurably distinct from its direct oxygen analog, 2,2-dimethyl-3-oxobutanoic acid (CAS 98485-46-2). The sulfur-containing compound exhibits a higher boiling point and density, which can impact solvent selection and purification strategies. Predicted boiling point is 237.3±42.0 °C at 760 mmHg, compared to 184.2±23.0 °C for the oxygen analog [1]. This difference of approximately 53°C can be critical for reaction design requiring specific thermal windows.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 237.3±42.0 °C at 760 mmHg |
| Comparator Or Baseline | 2,2-Dimethyl-3-oxobutanoic acid (CAS 98485-46-2): 184.2±23.0 °C at 760 mmHg |
| Quantified Difference | Approximately +53°C |
| Conditions | Predicted values from ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
The significant boiling point difference dictates that reaction workups, distillations, and solvent exchange protocols must be specifically optimized for this compound, as those for the carboxylic acid analog may fail.
- [1] Legacy ChemSpider. (n.d.). 2,2-Dimethyl-3-oxobutanethioic S-acid. View Source
